molecular formula C15H10O3 B096982 2-(Hydroxymethyl)anthraquinone CAS No. 17241-59-7

2-(Hydroxymethyl)anthraquinone

Cat. No.: B096982
CAS No.: 17241-59-7
M. Wt: 238.24 g/mol
InChI Key: JYKHAJGLEVKEAA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(Hydroxymethyl)anthraquinone (HMA) is the Toll-like receptor 4 (TLR4) and the NF-κB signaling pathway . TLR4 is a protein that plays a vital role in the immune system, particularly in the recognition of pathogens and the initiation of inflammatory responses .

Mode of Action

HMA interacts with its target, TLR4, and inhibits the activation of the NF-κB signaling pathway . This interaction results in a decrease in the production of inflammatory cytokines, such as TGF-β1, TNF-α, IL-6, and IL-1β . The inhibition of these cytokines reduces inflammation and oxidative stress .

Biochemical Pathways

HMA affects the TLR4-NF-κB pathway, which is crucial in the inflammatory response . By inhibiting the activation of this pathway, HMA reduces the production of inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating inflammation and oxidative stress .

Result of Action

The action of HMA leads to a significant reduction in inflammation and oxidative stress . It has been shown to attenuate lipopolysaccharide (LPS)-induced pulmonary edema, myeloperoxidase activity, and inflammatory cytokine production . Additionally, HMA has demonstrated antioxidative activity, raising the levels of SOD and GSH and depleting the MDA level in serum of ALI mice .

Action Environment

The action of HMA can be influenced by various environmental factors. For instance, the presence of light is necessary for HMA to act as a photoremovable protecting group (PRPG), allowing it to chemically cage certain compounds . .

Safety and Hazards

After handling 2-(Hydroxymethyl)anthraquinone, it is recommended to wash thoroughly. Contaminated clothing should be removed and washed before reuse. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: One classical approach to synthesize anthraquinone derivatives, including 2-(Hydroxymethyl)anthraquinone, involves the intramolecular cyclization of 2-(4-alkylbenzoyl)benzoic acid derivatives in pyrophosphoryl chloride . This method allows the formation of the anthraquinone ring structure.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of organic synthesis techniques to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKHAJGLEVKEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169278
Record name 2-(Hydroxymethyl)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17241-59-7
Record name 2-(Hydroxymethyl)anthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17241-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017241597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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